
3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C7H10N2O2
It belongs to the class of imidazole derivatives and contains both an imidazole ring and an isoxazole ring. The compound’s systematic name is 3-(1-methyl-1H-imidazol-5-yl)propanoic acid .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 1-methylimidazole and 5-bromopentanoic acid , followed by cyclization to form the isoxazole ring. The reaction proceeds as follows:
Alkylation: 1-methylimidazole reacts with 5-bromopentanoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to yield 3-(1-methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid.
Industrial Production:: Industrial production methods may involve modifications of the synthetic routes, optimization for yield, and scalability. specific details on large-scale production are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: Substitution reactions at the imidazole or isoxazole ring positions are possible.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Alkylating Agents: Used for alkylation reactions.
Oxidizing Agents: Employed for oxidation reactions.
Strong Acids/Bases: Required for acid-base reactions.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on directly similar compounds, the unique combination of imidazole and isoxazole rings in this compound sets it apart from other derivatives.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-(3-methylimidazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-6-14(7)2/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
CBICRFZHVAUFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



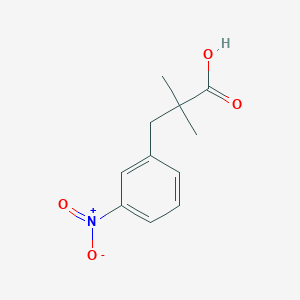
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
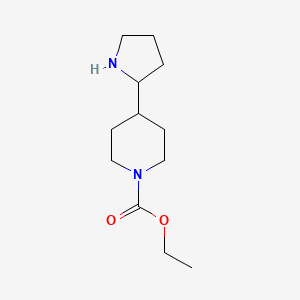
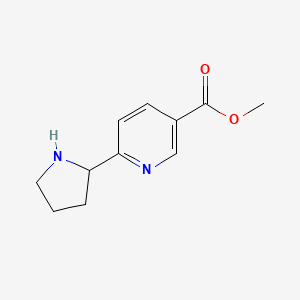
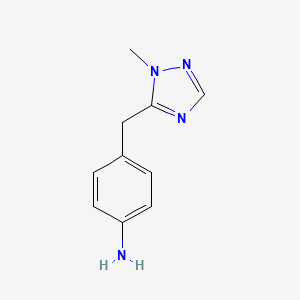
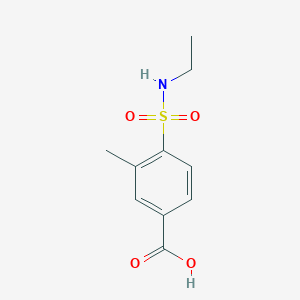
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
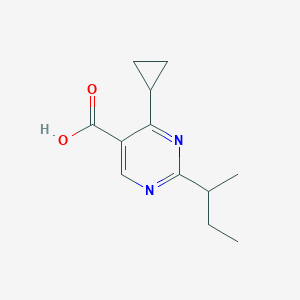
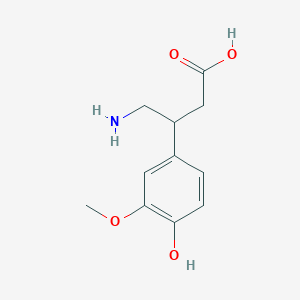
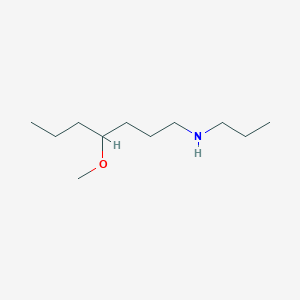
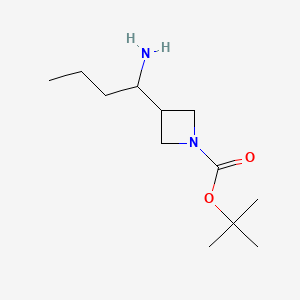

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
